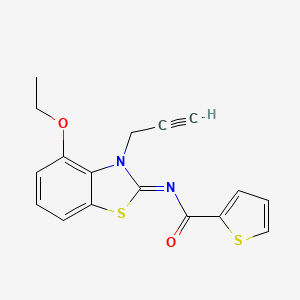
Methyl 4-bromo-2-isocyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2-isocyanobenzoate: is an organic compound with the molecular formula C9H6BrNO2 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and an isocyanate group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-isocyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-isocyanobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to achieve selective bromination at the 4-position .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-isocyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Isocyanide Insertion Reactions: The isocyanate group can undergo insertion reactions with amines to form quinazolin-4-ones.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Isocyanide Insertion Reactions: Copper(II) acetate as a catalyst and a mild base in anisole solvent.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Coupling Reactions: Biaryl compounds.
Isocyanide Insertion Reactions: Quinazolin-4-ones.
Scientific Research Applications
Methyl 4-bromo-2-isocyanobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-isocyanobenzoate in chemical reactions involves the reactivity of both the bromine atom and the isocyanate group. The bromine atom can undergo nucleophilic substitution, while the isocyanate group can participate in insertion reactions with nucleophiles. These reactions often proceed through the formation of intermediates that facilitate the formation of new bonds .
Comparison with Similar Compounds
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a methoxy group instead of an isocyanate group.
Methyl 4-bromo-2-cyanobenzoate: Contains a cyano group instead of an isocyanate group.
Uniqueness: Methyl 4-bromo-2-isocyanobenzoate is unique due to the presence of both a bromine atom and an isocyanate group, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
methyl 4-bromo-2-isocyanobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c1-11-8-5-6(10)3-4-7(8)9(12)13-2/h3-5H,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBYUAMMTHAWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2594204.png)

![N-cyclohexyl-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2594208.png)
![1-(2,4-difluorophenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2594209.png)

![5-Fluoro-N-methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2594213.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B2594214.png)





![3-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2594225.png)

